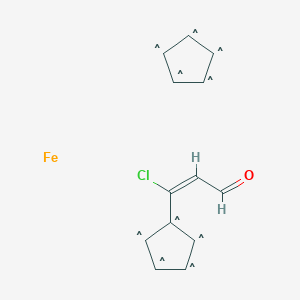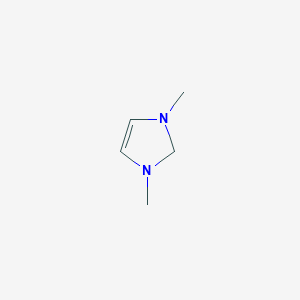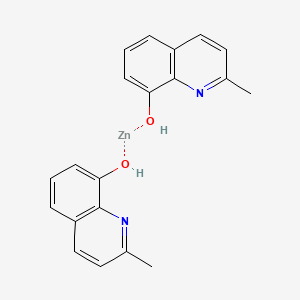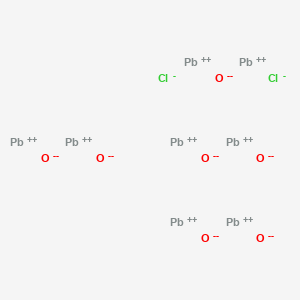
Lead chloride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lead chloride oxide can be synthesized through various methods. One common method involves the reaction of lead(II) oxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Lead chloride oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) oxide.
Reduction: It can be reduced to lead metal under certain conditions.
Substitution: this compound can react with other halides to form different lead halide compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lead chloride oxide has various applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other lead compounds.
Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Mechanism of Action
The mechanism by which lead chloride oxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This can lead to toxic effects, particularly in the nervous system. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Lead chloride oxide can be compared with other lead compounds, such as lead(II) acetate and lead(II) nitrate. While all these compounds contain lead, they differ in their chemical properties and applications. This compound is unique in its specific reactivity and the types of products it forms in chemical reactions. Similar compounds include:
- Lead(II) acetate
- Lead(II) nitrate
- Lead(IV) oxide
Properties
CAS No. |
12205-72-0 |
|---|---|
Molecular Formula |
Cl2O2Pb3 |
Molecular Weight |
724.5048 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



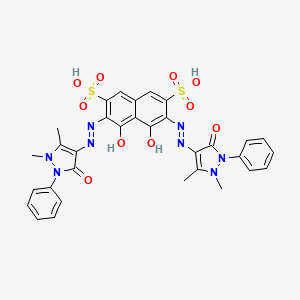


![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)


